6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Overview
Description
6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO4 and its molecular weight is 272.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in several neurological processes including reward, addiction, and movement.
Mode of Action
Compounds with similar structures have been used to inhibit intracellular phosphorylation of hsp27 . This suggests that the compound may interact with its targets by modulating their phosphorylation status, thereby altering their activity.
Biochemical Pathways
Related compounds have been shown to inhibit the release of tnfα in cells . TNFα is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 and the release of tnfα in cells . These effects could potentially alter cellular signaling pathways and inflammatory responses.
Biochemical Analysis
Biochemical Properties
6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain glucosyltransferases, which are involved in the detoxification of benzoxazinoids . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can affect the activity of KATP channels in pancreatic and vascular tissues . This modulation can lead to changes in insulin release and vascular tone, highlighting the compound’s potential impact on cellular physiology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular function. The compound’s structure allows it to interact with various molecular targets, influencing their activity and stability . Understanding these interactions is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can exhibit varying degrees of stability, which can impact their efficacy and safety in experimental settings . Monitoring these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research on similar compounds has demonstrated dose-dependent effects on various physiological parameters, including enzyme activity and metabolic processes . Understanding these dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, glucosyltransferases play a role in the detoxification of benzoxazinoids, which are related to the compound’s metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell . Understanding these subcellular dynamics is crucial for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
6-bromo-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-5-2-6-7(1-4(5)9(13)14)15-3-8(12)11-6/h1-2H,3H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJCCYAKOLUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.